An In-depth Technical Guide to 4'-Fluoro-3-(2-methylphenyl)propiophenone: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4'-Fluoro-3-(2-methylphenyl)propiophenone: Synthesis, Characterization, and Potential Applications
Introduction and Physicochemical Properties
4'-Fluoro-3-(2-methylphenyl)propiophenone belongs to the class of propiophenones, which are characterized by a phenyl ring attached to a propan-1-one chain. The structure of the title compound is distinguished by a fluorine atom at the para-position (4') of the phenyl ring of the propiophenone moiety and a 2-methylphenyl group at the 3-position of the propane chain.
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. The fluorine atom in 4'-Fluoro-3-(2-methylphenyl)propiophenone is expected to influence its electronic properties and reactivity.
While experimental data for the specific title compound is not available, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.
Table 1: Predicted Physicochemical Properties of 4'-Fluoro-3-(2-methylphenyl)propiophenone
| Property | Predicted Value/Information |
| Molecular Formula | C₁₆H₁₅FO |
| Molecular Weight | 242.29 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or a low-melting solid at room temperature. |
| Solubility | Expected to be insoluble in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. |
| Boiling Point | Predicted to be above 250 °C at atmospheric pressure. |
| Melting Point | If solid, likely to have a melting point below 100 °C. For comparison, 3-phenylpropiophenone has a melting point of 68-73 °C[3][4]. |
Synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone
A plausible and efficient method for the synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone is through a Friedel-Crafts acylation reaction[5][6][7]. This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. In this case, fluorobenzene would serve as the aromatic substrate and 3-(2-methylphenyl)propionyl chloride as the acylating agent.
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps:
-
Preparation of 3-(2-methylphenyl)propanoic acid: This can be achieved through various methods, such as the malonic ester synthesis starting from 2-methylbenzyl bromide.
-
Preparation of 3-(2-methylphenyl)propionyl chloride: The corresponding carboxylic acid is then converted to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Friedel-Crafts Acylation: The resulting acyl chloride reacts with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target compound.
Detailed Experimental Protocol (Analogous Procedure)
This protocol is based on general procedures for Friedel-Crafts acylation reactions[8].
Step 1: Synthesis of 3-(2-methylphenyl)propionyl chloride
-
To a solution of 3-(2-methylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(2-methylphenyl)propionyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM at 0 °C, add a solution of 3-(2-methylphenyl)propionyl chloride (1 equivalent) in anhydrous DCM dropwise.
-
The mixture is stirred for 15-30 minutes at 0 °C.
-
Then, a solution of fluorobenzene (1 equivalent) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 4'-Fluoro-3-(2-methylphenyl)propiophenone.
Synthesis Workflow Diagram
Analytical Characterization
The structural elucidation of the synthesized 4'-Fluoro-3-(2-methylphenyl)propiophenone would rely on a combination of spectroscopic techniques.
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.
-
Aromatic Protons: Two sets of signals for the two phenyl rings. The 4'-fluorophenyl group will show two multiplets (doublet of doublets or triplets) in the range of δ 7.0-8.1 ppm due to the fluorine coupling. The 2-methylphenyl group will exhibit multiplets in the range of δ 7.1-7.3 ppm.
-
Aliphatic Protons: Two triplets for the two methylene groups (-CH₂-CH₂-) of the propane chain, likely in the range of δ 2.8-3.3 ppm.
-
Methyl Protons: A singlet for the methyl group (-CH₃) on the phenyl ring, expected around δ 2.3 ppm.
-
For comparison, the ¹H NMR of 4'-fluoropropiophenone shows signals at approximately δ 7.98 (dd), 7.12 (t), 2.97 (q), and 1.22 (t) ppm[9].
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the different carbon environments.
-
Carbonyl Carbon: A signal for the ketone carbonyl group (C=O) is expected in the downfield region, around δ 195-200 ppm[10].
-
Aromatic Carbons: Multiple signals in the range of δ 115-165 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant.
-
Aliphatic Carbons: Signals for the two methylene carbons and the methyl carbon will appear in the upfield region (δ 20-40 ppm). For instance, in 4-methylacetophenone, the methyl carbon appears at δ 21.6 ppm[11].
-
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of an aryl ketone[12].
-
C-F Stretch: A strong absorption band in the range of 1100-1250 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
-
Aromatic C=C Bending: Signals in the fingerprint region (1450-1600 cm⁻¹).
-
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 242.
-
Fragmentation: Common fragmentation patterns for propiophenones include the loss of an ethyl group (-CH₂CH₃) to give a stable acylium ion. For 4'-fluoropropiophenone, a major fragment is observed at m/z 123, corresponding to [F-C₆H₄-CO]⁺[9]. A similar fragmentation is expected for the title compound, leading to a fragment at m/z 123. Another likely fragmentation is the benzylic cleavage, resulting in a tropylium-type ion. The general fragmentation of propiophenone shows a base peak at m/z 105 ([C₆H₅CO]⁺) and another significant peak at m/z 77 ([C₆H₅]⁺)[13].
-
Analytical Workflow
Potential Applications in Research and Development
While specific applications for 4'-Fluoro-3-(2-methylphenyl)propiophenone have not been reported, its structural features suggest potential utility in several areas, particularly in medicinal chemistry and materials science.
-
Drug Discovery: Fluorinated compounds are of significant interest in drug development[1][2]. Propiophenone derivatives can serve as scaffolds for the synthesis of various biologically active molecules. The title compound could be a precursor for the synthesis of novel compounds with potential activities as enzyme inhibitors, receptor antagonists, or other therapeutic agents. For example, fluorinated ketones have been investigated as inhibitors of serine and cysteine proteases[14][15].
-
Chemical Probes: The molecule could be used as a chemical probe to study biological pathways or as a building block in the synthesis of more complex molecular probes.
-
Materials Science: Aromatic ketones are used as photoinitiators in polymer chemistry. The fluorine substitution can modulate the photochemical properties, potentially leading to applications in photolithography or the synthesis of specialized fluorinated polymers with unique properties such as low surface energy and high thermal stability[16][17][18][19][20].
Conclusion
4'-Fluoro-3-(2-methylphenyl)propiophenone represents an interesting synthetic target with potential applications in various fields of chemical research. Although not a commercially cataloged compound, its synthesis is achievable through well-established methodologies like the Friedel-Crafts acylation. Its characterization would rely on standard spectroscopic techniques, and its predicted spectral data provide a useful reference for its identification. The presence of the fluorine atom and the substituted phenyl ring makes it a valuable scaffold for further chemical modifications, particularly in the realm of medicinal chemistry. This guide provides a solid foundation for researchers interested in the synthesis and exploration of this and related novel chemical entities.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
-
YouTube. (2023, July 17). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. Retrieved January 27, 2026, from [Link]
-
NIST. (n.d.). β-Phenylpropiophenone. Retrieved January 27, 2026, from [Link]
-
NIST. (n.d.). Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride. Retrieved January 27, 2026, from [Link]
-
PubMed. (2020, September 3). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
-
MDPI. (2024, April 1). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Propiophenone. Retrieved January 27, 2026, from [Link]
-
MDPI. (n.d.). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
-
ScienceDirect. (n.d.). Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. Retrieved January 27, 2026, from [Link]
-
NIH. (n.d.). Chemistry, properties, and applications of fluorographene. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 27, 2026, from [Link]
-
SpectraBase. (n.d.). 3-Phenyl propiophenone. Retrieved January 27, 2026, from [Link]
-
Scribd. (n.d.). Chapter 4 13C NMR Spectros | PDF | Carbon 13 Nuclear Magnetic Resonance. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). CN103819323A - Synthetic method for 1-phenyl-1-acetone.
-
MassBank. (n.d.). propiophenone. Retrieved January 27, 2026, from [Link]
-
ScienceDirect. (2025, August 10). Fluorinated polymers: Liquid crystalline properties and applications in lithography. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2025, August 5). Synthesis and Cytotoxicity of Novel 3-Aryl-1-(3 '-dibenzylaminomethyl-4 '-hydroxyphenyl)-propenones and Related Compounds. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). US3145216A - Friedel-crafts ketone synthesis.
-
PubMed Central. (n.d.). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Retrieved January 27, 2026, from [Link]
-
NIST. (n.d.). 1-Propanone, 1-phenyl-. Retrieved January 27, 2026, from [Link]
-
NIH. (2021, December 1). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 27, 2026, from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
-
Queen's University Belfast. (2022, August 15). Fluorinated ionic liquids: syntheses, properties, and application. Retrieved January 27, 2026, from [Link]
-
ATB. (n.d.). Propiophenone. Retrieved January 27, 2026, from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed synthesis of α-aryl acetophenones from styryl ethers and aryl diazonium salts via regioselective Heck arylation at room temperature. Retrieved January 27, 2026, from [Link]
-
YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved January 27, 2026, from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram. Retrieved January 27, 2026, from [Link]
-
PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved January 27, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Phenylpropiophenone, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. spectrabase.com [spectrabase.com]
- 5. Propiophenone - Wikipedia [en.wikipedia.org]
- 6. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. US3145216A - Friedel-crafts ketone synthesis - Google Patents [patents.google.com]
- 9. 4'-Fluoropropiophenone(456-03-1) 1H NMR [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. massbank.eu [massbank.eu]
- 14. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Chemistry, properties, and applications of fluorographene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. pure.qub.ac.uk [pure.qub.ac.uk]
